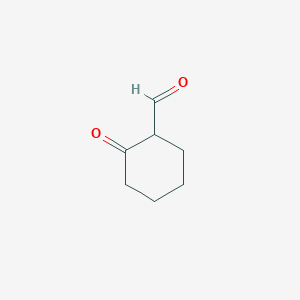

2-Oxocyclohexanecarbaldehyde

Description

Significance as a Bifunctional Carbonyl Compound in Advanced Organic Transformations

The strategic importance of 2-oxocyclohexanecarbaldehyde lies in its identity as a bifunctional 1,3-dicarbonyl compound. biosynth.com The presence of two distinct carbonyl groups—a ketone and a more reactive aldehyde—within the same molecule allows for sequential or cascade reactions, making it a valuable building block in advanced organic synthesis. This dual reactivity is harnessed by chemists to construct complex molecular scaffolds that would otherwise require lengthy, multi-step synthetic sequences.

Its utility is particularly prominent in organocatalytic asymmetric reactions. For instance, it is a key substrate in domino or cascade reactions that generate multiple stereocenters in a single operation. Research has demonstrated its application in asymmetric domino Michael-acetalization reactions with substrates like 2-hydroxynitrostyrene, catalyzed by bifunctional thiourea-tertiary-amine organocatalysts. figshare.comacs.org These reactions lead to the formation of intricate structures such as 1′,3-spiro-2′-oxocyclohexan-3,4-dihydrocoumarins, which possess an all-carbon quaternary stereocenter, a challenging motif in organic synthesis. acs.orgresearchgate.net The ability to generate such complexity efficiently underscores the compound's significance in modern synthetic strategies aimed at producing chiral molecules for pharmaceuticals and agrochemicals.

Thiourea-based organocatalysts, in particular, have been effectively used to facilitate Michael-acetylation-cascade reactions with this compound derivatives, leading to the synthesis of substituted spiro-chroman structures. mdpi.com These spirocyclic systems are prevalent in many biologically active natural and synthetic compounds. mdpi.com

Reactivity Profile and Functional Group Interplay in Synthetic Design

The reactivity of this compound is governed by the interplay between its ketone and aldehyde functionalities, as well as its pronounced tendency to exist as the enol tautomer. msu.edu The aldehyde group is generally more electrophilic and thus more susceptible to nucleophilic attack than the ketone group. This difference in reactivity allows for selective transformations. Furthermore, the enol form, 2-(hydroxymethylidene)cyclohexan-1-one, is stabilized by an internal hydrogen bond, which significantly influences its reaction pathways. msu.edu

The compound undergoes a variety of transformations characteristic of its functional groups:

Reactions with Nucleophiles : It readily reacts with nucleophiles such as amines to form carbinols or, in the case of primary amines, isomeric substitution products. biosynth.com

Oxidation : The aldehyde group can be selectively oxidized. However, strong oxidizing agents like hydrogen peroxide can lead to oxidative cleavage of the ring, yielding products such as pimelic acid and cyclopentanecarboxylic acid. researchgate.net

Reduction : Depending on the reducing agent used, the compound can be reduced to yield cyclohexanol (B46403) or cyclohexanemethanol (B47985).

Condensation Reactions : As a 1,3-dicarbonyl equivalent, it participates in various condensation reactions. A notable example is the Japp-Klingemann coupling reaction with diazonium salts to produce functionalized phenylhydrazonocyclohexanones, which are precursors to indole (B1671886) rings via Fischer indole cyclization. rsc.org

Annulation Reactions : It is used in annulation strategies to build new rings onto the existing cyclohexane (B81311) core. For example, it has been employed in domino reactions with α,β-unsaturated aldehydes, catalyzed by dual organocatalytic systems, to produce highly substituted 4-oxocyclohexanecarbaldehydes. researchgate.net

The following table summarizes some key reactions of this compound:

| Reagent/Reaction Type | Catalyst/Conditions | Product(s) | Significance |

| 2-Hydroxynitrostyrene | Bifunctional thiourea-tertiary-amine | Spiro-dihydrocoumarins figshare.comacs.org | Asymmetric synthesis of complex heterocyclic scaffolds with all-carbon quaternary stereocenters. acs.orgresearchgate.net |

| Diazonium Salts | Japp-Klingemann Reaction | Phenylhydrazonocyclohexanones rsc.org | Intermediate for Fischer indole synthesis, a key step in alkaloid synthesis. rsc.org |

| Primary Amines | Varies | Isomeric substitution products biosynth.com | Formation of nitrogen-containing derivatives. biosynth.com |

| Hydrogen Peroxide | Alkaline or neutral media | Pimelic acid, Cyclopentanecarboxylic acid researchgate.net | Demonstrates oxidative ring cleavage pathway. researchgate.net |

| Cinnamaldehyde (B126680) Derivatives | Dual Organocatalysis (e.g., Chiral Amine + Acid) | Disubstituted 4-Oxocyclohexanecarbaldehydes researchgate.net | Asymmetric construction of functionalized cyclohexanone (B45756) rings. researchgate.net |

Historical Context and Evolution of its Synthetic Utility

The synthesis of this compound has been established for many decades, with classic methods often involving the Claisen condensation (or formylation) of cyclohexanone. msu.educhemsrc.com Early procedures utilized reagents like ethyl formate (B1220265) or methyl formate in the presence of a strong base to introduce the formyl group at the α-position of cyclohexanone. msu.educhemsrc.com

Initially, its utility was primarily as a simple C7 building block. However, its synthetic potential has evolved significantly with the advent of more sophisticated synthetic methodologies. An early example of its use in constructing more complex frameworks is the Japp-Klingemann reaction, a well-established method for carbon-carbon bond formation that converts β-keto acids or esters into hydrazones, which can then be cyclized. rsc.org A 2018 total synthesis of the marine alkaloids hyellazole (B1251194) and chlorohyellazole (B1246883) utilized this classic reaction with 2-formylcyclohexanone as a key step to build the carbazole (B46965) core. rsc.org

The most significant evolution in its application has been driven by the rise of asymmetric organocatalysis over the past two decades. mdpi.com Previously, achieving stereocontrol in reactions involving such substrates often required chiral auxiliaries or metal-based catalysts. The development of small organic molecules, such as proline derivatives and chiral thioureas, as catalysts has revolutionized the field. mdpi.com These catalysts can activate this compound and a reaction partner to facilitate highly enantioselective and diastereoselective transformations, such as the Michael-acetalization sequences mentioned earlier. figshare.comacs.org This shift represents a move towards more efficient and often more environmentally benign synthetic protocols.

Emerging Trends and Future Directions in Research Applications

Current research continues to expand the synthetic repertoire of this compound, focusing on the development of novel catalytic systems and its application in the synthesis of increasingly complex and biologically relevant molecules.

A prominent trend is the design of novel, highly efficient organocatalysts for asymmetric transformations. This includes the development of dual-catalyst systems that can orchestrate complex cascade reactions. For instance, the combination of two different chiral amine catalysts has been shown to synthesize disubstituted 4-oxocyclohexanecarbaldehydes from simple precursors like acetone (B3395972) and cinnamaldehyde derivatives with excellent enantioselectivity. researchgate.net This approach allows for the construction of both enantiomers of the product simply by changing the chirality of one of the catalysts. researchgate.net

Gold catalysis has also emerged as a powerful tool for activating unsaturated bonds. While direct examples with this compound are noted in specific contexts, the broader trend involves using catalysts like gold(I) complexes to mediate reactions where 1,3-dicarbonyl compounds, including the enol form of this compound, act as oxygen nucleophiles in complex cyclization reactions. acs.orgscienceopen.com

Future research is likely to focus on:

Expanding Substrate Scope : Applying the known reactivity of this compound to a wider range of reaction partners to generate novel molecular scaffolds.

Total Synthesis : Increased use as a key building block in the total synthesis of complex natural products, leveraging the efficiency of organocatalytic domino reactions.

Green Chemistry : Developing more sustainable synthetic methods using this compound, for example, by using water as a solvent or employing recyclable catalysts. biosynth.com

Biocatalysis : Exploring enzymatic transformations to achieve even higher levels of selectivity under mild conditions.

The following table highlights some modern catalytic approaches involving this compound:

| Catalyst Type | Reaction | Product Type | Key Features |

| Bifunctional Thiourea-Amine | Asymmetric Domino Michael-Acetalization acs.orgresearchgate.net | Spiro-dihydrocoumarins | High diastereo- and enantioselectivity (>99% ee); formation of all-carbon quaternary stereocenters. acs.orgresearchgate.net |

| Dual Chiral Amines | Asymmetric Domino Reaction researchgate.net | Disubstituted 4-Oxocyclohexanecarbaldehydes | Diastereodivergent synthesis; good yields and excellent enantioselectivity. researchgate.net |

| Gold(I) Complexes | Cyclization/Addition Reactions acs.orgscienceopen.com | Tetrahydropyridines | Acts as an O-nucleophile in the presence of 1,6-enynes. acs.orgscienceopen.com |

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPPUFSZQDCMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480030, DTXSID20901489 | |

| Record name | 2-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_613 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-63-1 | |

| Record name | 2-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Oxocyclohexanecarbaldehyde

Established Synthetic Routes

Several methods have been established for the synthesis of 2-oxocyclohexanecarbaldehyde, each with its own set of advantages and limitations.

Oxidation of Cyclohexanol (B46403) Derivatives

One of the most common methods for synthesizing this compound involves the oxidation of cyclohexanol derivatives. smolecule.com This approach typically utilizes oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). smolecule.com The reaction conditions, including the choice of oxidant and solvent, play a crucial role in determining the yield and purity of the final product. For instance, the oxidation of specific cyclohexanol derivatives, such as 4,4-dimethylcyclohexanol, can be achieved using pyridinium (B92312) chlorochromate (PCC) or Jones reagent under controlled conditions.

Hydration of Cyclohexene Followed by Oxidation

Another established route involves the hydration of cyclohexene, which is then followed by an oxidation step to yield the desired aldehyde. smolecule.com This two-step process offers an alternative pathway to the target compound, starting from a readily available alkene. The efficiency of this method is dependent on both the hydration and oxidation steps.

Oxidation of 2-Hydroxycyclohexanecarbaldehyde (B15539474)

The direct oxidation of 2-hydroxycyclohexanecarbaldehyde presents a more direct route to this compound. This method requires the use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), to selectively oxidize the secondary alcohol to a ketone while preserving the aldehyde functionality. Careful control of reaction conditions is essential to prevent over-oxidation to the corresponding carboxylic acid.

Cyclization Reactions of γ-Ketoaldehydes

Cyclization reactions of γ-ketoaldehydes provide a method for constructing the cyclohexane (B81311) ring and introducing the required functional groups simultaneously. These reactions are typically catalyzed by acids. The success of this approach is highly dependent on the structure of the starting γ-ketoaldehyde and the reaction conditions employed to facilitate the intramolecular cyclization.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. Research in this area has led to the development of catalytic approaches for the synthesis of this compound and its derivatives.

Catalytic Oxidation of Cyclohexane (Industrial Production)

For industrial-scale production, the catalytic oxidation of cyclohexane is a common method. smolecule.com This process typically involves the use of air or oxygen as the oxidant in the presence of catalysts such as cobalt or manganese salts. smolecule.com This direct oxidation of an inexpensive starting material makes it an economically viable route for large-scale synthesis.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Key Features |

| Oxidation of Cyclohexanol Derivatives | Cyclohexanol derivatives | CrO₃, KMnO₄, PCC, Jones reagent | Common and versatile method. |

| Hydration of Cyclohexene followed by Oxidation | Cyclohexene | Hydrating agent, Oxidizing agent | Two-step process from a simple alkene. |

| Oxidation of 2-Hydroxycyclohexanecarbaldehyde | 2-Hydroxycyclohexanecarbaldehyde | Mild oxidizing agents (e.g., PCC) | Direct conversion, requires selective oxidation. |

| Cyclization of γ-Ketoaldehydes | γ-Ketoaldehydes | Acid catalysts | Ring-forming reaction. |

| Catalytic Oxidation of Cyclohexane | Cyclohexane | Cobalt or manganese salts, O₂/air | Industrial method, economically viable. |

Role of Specific Catalysts (e.g., Cobalt, Manganese Salts, Platinum, Palladium on Carbon)

The synthesis of this compound and its derivatives is highly dependent on the selection of appropriate catalysts, which steer the reaction towards desired products and efficiencies. For industrial-scale synthesis, transition metal salts play a pivotal role.

Cobalt and Manganese Salts: In industrial settings, the most common route to this compound involves the catalytic oxidation of cyclohexane. smolecule.com This process typically employs air or oxygen as the oxidant in the presence of cobalt or manganese salt catalysts. smolecule.com These catalysts are effective in facilitating the oxidation of the cycloalkane to the desired keto-aldehyde.

Platinum and Palladium on Carbon: While platinum (Pt) and palladium on carbon (Pd/C) are standard catalysts for hydrogenation reactions, their direct application in the primary synthesis of this compound is less documented. scribd.com Instead, they are more frequently utilized in reactions involving related cyclohexanone (B45756) structures. For instance, Pd/C has been successfully used in the synthesis of anilines and indoles from cyclohexanones. acs.org Platinum, often as platinum oxide (Adam's catalyst), is a powerful catalyst for reducing carbonyl groups, a reaction that would lead to the corresponding alcohol rather than the target aldehyde. scribd.com

Gold Catalysts: Gold(I) complexes have emerged as specialized catalysts in reactions involving this compound. In gold-catalyzed enyne reactions, the aldehyde group of the compound directs O-addition, demonstrating high regioselectivity. Certain 1,2,3-triazole-based cationic gold(I) complexes have shown superior thermal stability compared to other catalysts. acs.orgnih.gov

The following table summarizes the roles of various catalysts in reactions related to this compound.

| Catalyst | Role in Synthesis/Related Reactions | Reference(s) |

| Cobalt Salts | Industrial catalytic oxidation of cyclohexane | smolecule.com |

| Manganese Salts | Industrial catalytic oxidation of cyclohexane | smolecule.com |

| Palladium on Carbon (Pd/C) | Synthesis of anilines from cyclohexanone derivatives | acs.org |

| Platinum (PtO₂) | General hydrogenation catalyst | scribd.com |

| Gold(I) Complexes | Directing regioselective O-addition in enyne reactions |

Asymmetric Catalysis in this compound Synthesis

This compound is a valuable building block in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity. smolecule.com This is particularly important in the pharmaceutical and agrochemical industries. biosynth.com

Organocatalysis is a prominent strategy, utilizing small chiral organic molecules to catalyze enantioselective transformations. researchgate.net Chiral thioureas, often derived from Cinchona alkaloids, are highly effective in promoting asymmetric reactions. mdpi.comrsc.org For example, thiourea (B124793) catalysts have been employed in enantioselective Michael-acetylation cascade reactions with this compound to generate complex spiro-chroman structures with excellent diastereoselectivity. mdpi.com

Similarly, chiral amines and their derivatives, such as diphenylprolinol silyl (B83357) ether, serve as potent organocatalysts. researchgate.net They can facilitate domino reactions, including Mannich condensation/Michael additions, between ketones and α,β-unsaturated aldehydes to produce highly substituted and stereochemically rich 4-oxocyclohexanecarbaldehydes. rsc.org These reactions can be designed to be diastereodivergent, meaning either diastereomer of the product can be obtained by carefully selecting the catalyst and reaction conditions. rsc.org

Reaction Conditions and Their Influence on Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and decomposition.

Temperature Control and Thermal Stability

Temperature is a crucial parameter in the synthesis and subsequent reactions of this compound. To prevent thermal decomposition, syntheses are often conducted at or below room temperature (≤25°C). The thermal stability of the catalysts themselves is also a consideration; for instance, some alkaloid-thiourea conjugates have limited thermal stability. mdpi.com Conversely, certain gold(I) catalysts have been developed specifically for their high thermal stability. acs.orgnih.gov

In specific reactions, temperature can be used to control selectivity. For example, the reaction of this compound with Grignard reagents at very low temperatures (-78°C) favors carbon-carbon bond formation (C-addition).

Role of Inert Atmospheres (N₂/Ar)

To prevent unwanted oxidation of the highly reactive aldehyde group, syntheses involving this compound are frequently carried out under an inert atmosphere. The use of nitrogen (N₂) or argon (Ar) gas minimizes the presence of oxygen, thereby suppressing side reactions that could lower the yield and purity of the final product. This practice is common in many sensitive organic transformations, including the synthesis of thiourea catalysts used in conjunction with the target compound. mdpi.com

Solvent Effects and Green Solvents in Synthesis

The choice of solvent can significantly impact reaction outcomes, including yield, purity, and even the ratio of products formed. In the reaction of this compound with hydrogen peroxide, for instance, the nature of the solvent is a key factor in determining the proportions of the resulting carboxylic acids. researchgate.net Common aprotic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are often used. google.com

There is a growing emphasis on the use of "green solvents" to make chemical processes more environmentally benign. Water has been successfully used as a solvent for the synthesis of some thiourea derivatives, offering a non-toxic and cost-effective alternative to traditional organic solvents. mdpi.comsemanticscholar.org Dimethyl sulfoxide (B87167) (DMSO) has also been highlighted as a relatively inexpensive, non-toxic, and environmentally friendly solvent for related acylation reactions of ketones. tandfonline.comresearchgate.net

The following table summarizes the impact of various reaction conditions.

| Parameter | Influence on Synthesis | Example | Reference(s) |

| Temperature | Prevents thermal decomposition; controls reaction selectivity. | Yields of 60-75% are typical when temperature is controlled (≤25°C). | |

| Inert Atmosphere | Minimizes oxidation side reactions, preserving the aldehyde group. | Use of N₂ or Ar is critical for maintaining product integrity. | |

| Solvent | Affects yield, purity, and product ratios; enables greener synthesis. | Use of water as a green solvent in thiourea synthesis. | mdpi.comsemanticscholar.org |

Scalability and Industrial Production Methods

The primary industrial method for producing this compound is the catalytic oxidation of cyclohexane using cobalt or manganese salts. smolecule.com For large-scale production, optimizing efficiency, cost, and safety is paramount.

Modern industrial chemistry often employs advanced technologies to improve scalability. Continuous flow reactors, for example, offer precise control over reaction parameters like temperature, pressure, and residence time. This leads to enhanced reproducibility and safer handling of exothermic reactions compared to traditional batch processing. While not specifically detailed for this compound, such techniques are standard for optimizing the production of specialty chemicals.

The scalability of related synthetic procedures has been demonstrated in academic literature. For example, Dieckmann condensations to form related β-keto esters have been successfully performed on a molar scale, and gram-scale syntheses are commonly reported for asymmetric catalytic reactions, demonstrating the practicality of these methods for producing significant quantities of material. acs.orgresearchgate.nettandfonline.comresearchgate.net

Following the reaction, advanced purification techniques such as distillation under reduced pressure and various forms of chromatography are employed to isolate the this compound with the high purity required for its applications, particularly in the pharmaceutical sector.

Continuous Flow Reactors for High Yield and Purity

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, particularly for the production of reactive intermediates like this compound. The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced purity. nih.govlabunlimited.com

The synthesis of related β-keto esters and other carbonyl compounds in flow has been successfully demonstrated, showcasing the potential of this technology for the production of this compound. researchgate.net For instance, the continuous-flow synthesis of β-ketoesters through the Roskamp reaction between aldehydes and diazoesters has been achieved with good to excellent yields using a heterogeneous Sn-MCM-41 catalyst. researchgate.net The catalyst activity was maintained over several days of operation, highlighting the robustness of the flow process. researchgate.net

Key advantages of employing continuous flow reactors in the synthesis of this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions and preventing the formation of byproducts. researchgate.net

Improved Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents and intermediates. researchgate.net

Precise Control over Reaction Conditions: Parameters such as flow rate and temperature can be finely tuned to optimize the reaction for maximum yield and selectivity. researchgate.net

Increased Productivity: The continuous nature of the process allows for higher throughput compared to batch reactions, making it suitable for industrial-scale production. beilstein-journals.org

The table below illustrates the effect of reaction parameters on the yield of a β-ketoester in a continuous flow system, which can be extrapolated to the synthesis of this compound.

| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | 0.1 | 60 | 10 | 85 |

| 2 | 0.2 | 60 | 5 | 78 |

| 3 | 0.1 | 80 | 10 | 92 |

| 4 | 0.2 | 80 | 5 | 88 |

This is a representative table based on data for related compounds to illustrate the principles of continuous flow synthesis.

Optimization of Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of the reaction route and process parameters to ensure economic viability and sustainability. A common synthetic route to this compound is the Claisen-Schmidt condensation of cyclohexanone with a suitable formylating agent. nih.govmdpi.com The optimization of this reaction is crucial for maximizing yield and minimizing the formation of impurities.

Several factors can be optimized for the large-scale production of this compound:

Catalyst Selection: The choice of catalyst is critical. While traditional base catalysts like sodium hydroxide (B78521) are effective, the use of heterogeneous catalysts can simplify product purification and catalyst recycling, which is advantageous for large-scale operations. mdpi.com

Solvent System: The use of environmentally benign solvents or even solvent-free conditions can significantly improve the green credentials of the process. researchgate.net

Reaction Temperature and Time: Careful control of temperature and reaction time is necessary to prevent side reactions and decomposition of the product. sci-hub.se

Reactant Concentration and Stoichiometry: Optimizing the ratio of reactants can drive the reaction to completion and minimize the amount of unreacted starting materials. sci-hub.se

A stirring-induced emulsion synthesis technique has been reported for the kilogram-scale production of benzalacetone, a product of a Claisen-Schmidt condensation, with high selectivity. nih.govrsc.org This approach, which separates the base catalyst in an aqueous phase from the reactants and product in an organic phase, could be adapted for the large-scale synthesis of this compound to control the reaction and improve product purity. nih.govrsc.org

The following table summarizes the optimization of reaction conditions for a Claisen-Schmidt condensation, providing a framework for the large-scale synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (10) | Ethanol | 25 | 12 | 75 |

| 2 | NaOH (10) | Toluene | 50 | 8 | 82 |

| 3 | MgFeAl-LDH (5) | Solvent-free | 120 | 2 | 93 |

| 4 | [TSPi][Cl]2 (5) | Solvent-free | 50 | 0.08 | 98 |

This table is a compilation of data from related Claisen-Schmidt condensations to illustrate optimization strategies. mdpi.comresearchgate.net

Furthermore, high-yielding methods for the preparation of related carbocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulfoxide have been shown to be suitable for large-scale preparations, offering an inexpensive and efficient route. tandfonline.comcore.ac.uk Such methodologies could be adapted for the large-scale synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Oxocyclohexanecarbaldehyde

Nucleophilic Addition Reactions

2-Oxocyclohexanecarbaldehyde, a bifunctional carbonyl compound, readily engages in nucleophilic addition reactions. smolecule.combiosynth.com Its reactivity is primarily attributed to the electrophilic nature of the carbonyl carbon atoms. smolecule.com The presence of both an aldehyde and a ketone group within the same molecule allows for a range of chemical transformations. smolecule.com

Reaction with Amines to Form Carbinols and Derivatives

The reaction of this compound with amines is a cornerstone of its chemical behavior, leading to the formation of carbinols and their derivatives. smolecule.combiosynth.com Both primary and secondary amines can act as nucleophiles in this context. biosynth.com The initial product of the addition of an amine to a carbonyl group is a carbinolamine. 182.160.97scribd.com These intermediates can then undergo further reactions, such as dehydration, to form enamines or imines.

The reaction with primary amines can lead to the formation of isomeric products, with the specific outcome influenced by the substitution pattern on the aromatic ring of the amine. biosynth.com For instance, the reaction with 2-aminobenzenethiols has been utilized in the synthesis of phenothiazines. rsc.org Furthermore, reactions with primary or secondary amines can yield various substituted thioureas. nih.gov The synthesis of 2-(aminomethylene)-cyclohexanones has also been reported. researchgate.net

Table 1: Examples of Reactions of this compound with Amines

| Amine Type | Reactant(s) | Product(s) | Reference(s) |

| Primary Amine | This compound, Primary Amines | Isomeric Products | biosynth.com |

| Primary Amine | This compound, 2-Aminobenzenethiols | Phenothiazines | rsc.org |

| Primary/Secondary Amine | This compound, Amines | Substituted Thioureas | nih.gov |

| Not Specified | This compound | 2-(Aminomethylene)-cyclohexanones | researchgate.net |

Mechanism of Nucleophilic Attack and Intermediate Formation

The mechanism of nucleophilic addition to this compound commences with the attack of the nucleophile, such as an amine, on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer stabilizes this intermediate.

The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to electronic and steric factors. smolecule.com The aldehyde carbonyl carbon is more electrophilic, a fact supported by computational models which show a higher partial positive charge on the aldehyde's carbonyl carbon compared to the ketone's. smolecule.com This preferential reactivity means that nucleophilic attack typically occurs at the aldehyde carbonyl. smolecule.com The initial product of this attack is a carbinolamine. 182.160.97scribd.com

Participation in Enamine/Iminium Catalysis

This compound is a valuable substrate in the field of organocatalysis, particularly in reactions involving enamine and iminium ion intermediates. rsc.orgrsc.org Chiral secondary amines can catalyze asymmetric reactions by forming chiral enamines or iminium ions with carbonyl compounds. rsc.org

In these catalytic cycles, an α,β-unsaturated aldehyde or ketone can be activated by a chiral secondary amine to form an iminium ion. rsc.org This intermediate then undergoes conjugate addition with a nucleophile. rsc.org The resulting enamine can then react with an electrophile. rsc.org For example, this compound has been used in domino Michael-hemiacetalization reactions with 2-hydroxynitrostyrenes, catalyzed by a chiral bifunctional thiourea (B124793). rsc.org The use of modularly designed organocatalysts can facilitate the diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes through a domino reaction involving ketones and α,β-unsaturated aldehydes, where the iminium catalysis can be "switched on" by a weak acid. rsc.orgscispace.com

Oxidation Reactions

Formation of Cyclohexanecarboxylic Acid

This compound can be oxidized to form cyclohexanecarboxylic acid. smolecule.com This transformation typically requires the use of strong oxidizing agents. smolecule.com Prolonged exposure to oxygen can also lead to the formation of 2-oxocyclohexanecarboxylic acid.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Reference(s) |

| Strong Oxidizing Agents | Cyclohexanecarboxylic Acid | smolecule.com |

| Oxygen (prolonged exposure) | 2-Oxocyclohexanecarboxylic Acid |

Oxidative Cleavage Reactions (e.g., with Hydrogen Peroxide)

The reaction of this compound with hydrogen peroxide results in oxidative cleavage of the ring. researchgate.net This reaction can produce a mixture of pimelic acid, cyclopentanecarboxylic acid, and adipic acid. researchgate.net The relative proportions of these products are dependent on the reaction conditions, such as the solvent and temperature. researchgate.net For example, conducting the reaction in water or aqueous t-butyl alcohol at temperatures above 20°C favors the formation of pimelic acid. researchgate.net Ozonolysis is another method for the oxidative cleavage of carbon-carbon double bonds, which can yield aldehydes, ketones, or carboxylic acids depending on the workup conditions. libretexts.orgyoutube.com

Reduction Reactions

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions used. smolecule.com This selectivity is crucial for its application in the synthesis of more complex molecules.

Formation of Cyclohexanol (B46403) or Cyclohexanemethanol (B47985)

The reduction of this compound can yield either 2-hydroxycyclohexanemethanol, where both carbonyls are reduced, or more selectively, products where only one of the carbonyls is reduced. smolecule.com For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the reduction of both the aldehyde and the ketone, resulting in the formation of a diol. In contrast, milder or more selective reagents can target one carbonyl group over the other. The formation of cyclohexanemethanol derivatives has been noted in the literature. dss.go.th

Reductions of Aldehyde and Ketone Moieties

The aldehyde group in this compound is generally more reactive towards nucleophilic attack, including reduction by hydrides, than the ketone group. This is due to the aldehyde carbonyl being more electrophilic. smolecule.com This difference in reactivity allows for the selective reduction of the aldehyde in the presence of the ketone.

Several reagent systems have been developed for the chemoselective reduction of aldehydes over ketones. For example, a system of sodium borohydride (B1222165) (NaBH₄) with sodium oxalate (B1200264) in water has been shown to be effective for the selective reduction of aldehydes. orientjchem.org Similarly, ammonia (B1221849) borane (B79455) in water is another reagent that can achieve chemoselective reduction of carbonyl compounds. rsc.org While these are general methods, the principles apply to the selective reduction of the aldehyde in this compound to afford 2-oxocyclohexanemethanol. Conversely, protecting the more reactive aldehyde group would allow for the selective reduction of the ketone.

Table 1: Selective Reduction of Carbonyls

| Reagent System | Selectivity | Product |

|---|---|---|

| NaBH₄/Na₂C₂O₄/H₂O | Aldehyde over Ketone orientjchem.org | 2-Oxocyclohexanemethanol |

| Ammonia Borane/H₂O | Chemoselective for Carbonyls rsc.org | Potentially 2-Oxocyclohexanemethanol |

Substitution Reactions

The carbonyl carbons in this compound are electrophilic centers and are thus susceptible to nucleophilic attack, leading to substitution reactions. smolecule.com

Reactions with Primary Amines to Form Isomeric Products

The reaction of this compound with primary amines can lead to the formation of isomeric products. cymitquimica.combiosynth.com This is because the primary amine can react with either the aldehyde or the ketone carbonyl group. The initial reaction is a nucleophilic addition to form a carbinolamine intermediate, which can then dehydrate to form an imine (Schiff base) or an enamine. smolecule.comcymitquimica.combiosynth.com The specific isomer formed can depend on the reaction conditions and the structure of the primary amine.

Nucleophilic Substitution at Carbonyl Carbons

Nucleophilic substitution at the carbonyl carbons of this compound is a fundamental aspect of its chemistry. oxfordsciencetrove.com The aldehyde carbonyl is generally more susceptible to nucleophilic attack than the ketone carbonyl. smolecule.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. oxfordsciencetrove.com This intermediate can then be protonated to form an alcohol or undergo further reactions. For instance, reaction with alcohols can lead to the formation of hemiacetals and acetals.

Electrochemical Reactions in Asymmetric Synthesis

This compound has been investigated for its utility in electrochemical reactions, particularly in the context of asymmetric synthesis. cymitquimica.com Asymmetric electrosynthesis is an emerging field that combines the principles of electrochemistry with asymmetric catalysis to produce chiral molecules. sioc-journal.cn This approach offers a sustainable alternative to traditional synthetic methods by using electricity to drive reactions. sioc-journal.cn

The bifunctional nature of this compound makes it a valuable substrate in such reactions. It can participate in various asymmetric transformations, including those catalyzed by chiral organocatalysts like chiral thioureas. mdpi.com These catalysts can activate the substrate and control the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. The ability to control the reaction's selectivity by adjusting parameters like current and voltage is a key advantage of asymmetric electrosynthesis. sioc-journal.cn

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexanol |

| Cyclohexanemethanol |

| 2-Hydroxycyclohexanemethanol |

| 2-Oxocyclohexanemethanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Sodium oxalate |

| Ammonia borane |

| Imine |

| Enamine |

| Carbinolamine |

| Hemiacetal |

| Acetal |

Cascade and Domino Reactions

This compound is a proficient substrate in organocatalytic cascade reactions, enabling the stereocontrolled synthesis of intricate cyclic and spirocyclic systems. Current time information in Le Flore County, US. The presence of two distinct carbonyl functionalities allows for sequential and highly selective transformations, which are often initiated by the reaction of the more electrophilic aldehyde group.

The aldehyde group of this compound can be activated by aminocatalysts to participate in Michael additions to various acceptors. These reactions are often the first step in a domino sequence, leading to the formation of multiple stereocenters with high levels of control.

A notable example is the asymmetric domino Michael-acetalization reaction between this compound and 2-hydroxynitrostyrene. acs.org This reaction, catalyzed by a bifunctional thiourea-tertiary-amine organocatalyst like the Takemoto catalyst, proceeds with excellent diastereo- and enantioselectivities. acs.org The reaction is initiated by the Michael addition of the enolizable aldehyde to the 2-hydroxynitrostyrene. The resulting intermediate then undergoes an intramolecular hemiacetalization. Subsequent oxidation of this hemiacetal provides the final product, a 1′,3-spiro-2′-oxocyclohexan-3,4-dihydrocoumarin, which contains an all-carbon quaternary stereocenter. acs.orgCurrent time information in Madison County, US. This transformation showcases the compound's utility in generating complex spirocyclic structures, which are prevalent in many natural products and pharmaceuticals. acs.org

Table 1: Michael Addition of this compound and Subsequent Acetalization

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product | Selectivity |

| This compound | 2-Hydroxynitrostyrene | Bifunctional thiourea-tertiary-amine (e.g., Takemoto catalyst) | Domino Michael-acetalization followed by oxidation | 1′,3-Spiro-2′-oxocyclohexan-3,4-dihydrocoumarin | Up to >99% ee |

Thiourea-based organocatalysts are particularly effective in promoting cascade reactions involving this compound. mdpi.com These catalysts can facilitate asymmetric Michael-acetylation-cascade reactions, which are powerful methods for constructing substituted spiro-chroman frameworks. mdpi.comsemanticscholar.org

In these reactions, the bifunctional nature of the thiourea catalyst activates both the this compound and the Michael acceptor through hydrogen bonding. This dual activation allows for a highly organized transition state, leading to the formation of products with excellent stereocontrol. The cascade process results in the creation of a spiro-center that includes a quaternary stereocenter, a challenging and highly valuable structural motif in synthetic chemistry. The resulting spiro-chroman structures are key components in a variety of biologically active molecules. mdpi.com

Table 2: Michael-Acetylation-Cascade Reaction of this compound Derivatives

| Reactant | Catalyst | Key Transformation | Product | Key Feature |

| This compound derivative | Thiourea-based multivalent organocatalyst | Asymmetric Michael-acetylation-cascade | Substituted spiro-chroman | Formation of a spiro-center with a quaternary stereocenter |

While this compound is a versatile substrate in various cascade reactions, specific and well-documented examples of its participation in a sequence initiated by an aldol (B89426) condensation followed by a tandem inter-Michael–intra-Michael addition are not prominently featured in the surveyed scientific literature.

However, this type of domino reaction is a known and powerful strategy for the synthesis of other functionalized cyclohexanecarbaldehyde derivatives. For instance, a novel domino reaction for the synthesis of polysubstituted 4-oxocyclohexanecarbaldehyde (B1338460) derivatives has been developed using pyrrolidine (B122466) as a catalyst. researchgate.netresearchgate.net This process involves three consecutive reactions: an initial aldol condensation between reactants like methylethylketone and an α,β-unsaturated aromatic aldehyde, which is then followed by a tandem inter-Michael–intra-Michael addition sequence to construct the substituted cyclohexane (B81311) ring. researchgate.netresearchgate.net This illustrates a potential reactivity pathway that could be explored for the 2-oxo isomer, although it has not been explicitly reported.

Table 3: Illustrative Analogy: Aldol Condensation and Tandem Michael Additions for Cyclohexanecarbaldehyde Synthesis

| Reactant 1 (Analog) | Reactant 2 (Analog) | Catalyst | Key Transformation | Product (Analog) | Note |

| Methylethylketone | α,β-Unsaturated aromatic aldehyde | Pyrrolidine | Aldol condensation / Tandem inter-Michael–intra-Michael addition | Polysubstituted 4-oxocyclohexanecarbaldehyde derivative | This reaction is reported for the synthesis of 4-oxocyclohexanecarbaldehyde derivatives. |

Applications in Asymmetric Synthesis and Chiral Molecule Construction

Key Intermediate in Complex Organic Molecule Synthesis

2-Oxocyclohexanecarbaldehyde serves as a valuable starting material for the synthesis of complex molecular architectures. Its bifunctional nature, possessing both a ketone and an aldehyde group, allows for sequential and diverse chemical modifications, making it an ideal precursor for the construction of intricate cyclic and heterocyclic systems. The reactivity of both carbonyl groups can be selectively exploited to introduce multiple stereocenters in a controlled manner, paving the way for the synthesis of natural products and other biologically active molecules.

Organocatalytic Applications

The rise of organocatalysis has provided a powerful platform for the utilization of this compound in asymmetric synthesis. Chiral small organic molecules can effectively catalyze reactions involving this compound, leading to the formation of enantiomerically enriched products.

Utilization in Organocatalytic Cascade Reactions

This compound and its derivatives are particularly well-suited for organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot. These one-pot transformations are highly efficient and atom-economical, allowing for the rapid construction of complex molecular frameworks from simple starting materials. A notable example is the Michael-acetylation-cascade reaction of this compound derivatives, which has been successfully employed in the synthesis of spiro-chroman structures.

Reactions with Chiral Thioureas and Amines

Chiral thioureas and amines have proven to be effective organocatalysts for reactions involving this compound. These catalysts can activate the substrate through hydrogen bonding and the formation of transient iminium or enamine intermediates. Specifically, thiourea-based multivalent organocatalysts have been instrumental in promoting cascade reactions of this compound derivatives.

Diastereoselective and Enantioselective Transformations

The use of chiral organocatalysts in conjunction with this compound enables a high degree of control over the stereochemical outcome of reactions. This leads to the formation of products with excellent diastereoselectivity and enantioselectivity. Research has demonstrated the successful application of these principles in various transformations, although specific data for a broad range of reactions involving this compound is an area of ongoing investigation.

Synthesis of Spiro Compounds

A significant application of this compound in organocatalysis is the synthesis of spiro compounds. These are complex molecules characterized by two rings connected by a single common atom. A thiourea-based organocatalyst has been utilized in a Michael-acetylation-cascade reaction of a this compound derivative to afford a spiro-chroman structure with high stereoselectivity. The reaction proceeds with excellent diastereoselectivity and enantioselectivity, as detailed in the table below.

| Entry | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | 92 | >20:1 | 98 |

Table 1: Stereoselective synthesis of a spiro-chroman derivative.

Synthesis of Chiral Compounds for Pharmaceuticals and Agrochemicals

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its specific stereochemistry. While this compound is a versatile building block for creating complex chiral structures, its direct application in the synthesis of specific, named pharmaceutical or agrochemical products is not yet widely documented in publicly available literature. However, its demonstrated utility in constructing stereochemically rich carbocyclic and heterocyclic frameworks suggests its potential as a valuable precursor for the discovery and development of new bioactive molecules in these sectors. The principles of asymmetric synthesis and organocatalysis, which are effectively applied to this compound, are fundamental to modern drug discovery and the creation of novel crop protection agents.

Enantioselective Synthesis of 4-Oxocyclohexanecarbaldehydes

The carbon framework of this compound is centrally involved in organocatalytic domino reactions for the highly stereoselective synthesis of substituted 4-oxocyclohexanecarbaldehydes. Although not a direct starting material, its structural motif is assembled in situ as a key intermediate in a powerful cascade reaction.

This transformation typically involves a Michael-aldol cascade between a simple ketone and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, often a prolinol derivative, in concert with a cocatalyst. The process is initiated by the Michael addition of the ketone's enamine to the unsaturated aldehyde, which generates a transient intermediate structurally equivalent to a substituted this compound. This intermediate does not require isolation; it immediately undergoes a stereochemically controlled intramolecular aldol (B89426) condensation, catalyzed by the same organocatalyst, to furnish the desired 4-oxocyclohexanecarbaldehyde (B1338460) product.

Research has demonstrated that modularly designed organocatalysts (MDOs), self-assembled from amino acids and cinchona alkaloid derivatives, can effectively catalyze this domino reaction. nih.gov By switching on the iminium catalysis of these MDOs with a weak acid cocatalyst, high yields and excellent stereoselectivities can be achieved. nih.gov This method provides diastereodivergent access to the products, meaning either diastereomer can be obtained by tuning the catalyst system. nih.gov

| Reactant A (Ketone) | Reactant B (α,β-Unsaturated Aldehyde) | Catalyst System | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Cyclohexanone (B45756) | Cinnamaldehyde (B126680) | MDO (Quinidine Thiourea (B124793) + L-Proline) + Acid Cocatalyst | (2R,3R,6S)-2-Formyl-3-phenyl-6-spiro-cyclohexan-1-one | >20:1 | 99% |

| Acetone (B3395972) | Cinnamaldehyde | MDO (Quinidine Thiourea + L-Proline) + Acid Cocatalyst | (2R,3R)-2-Formyl-5,5-dimethyl-3-phenylcyclohexan-1-one | >20:1 | 98% |

Construction of All-Carbon Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to significant steric hindrance. researchgate.netrsc.org While this compound is a potential precursor for molecules containing such a center at the C1 position (the carbon bearing the formyl group), its application is complicated by chemicoselectivity challenges. The primary difficulty lies in selectively forming an enolate at the more substituted C1 position for subsequent alkylation, as deprotonation typically occurs at the less hindered C6 position.

Despite these challenges, modern synthetic methods offer plausible strategies. A prominent approach is the transition-metal-catalyzed asymmetric allylic alkylation (AAA). nih.govnih.gov In a hypothetical application, the specific enolate of this compound could be generated and trapped, for instance as a silyl (B83357) enol ether, to ensure regioselectivity. This defined enolate could then be reacted with an allylic electrophile in the presence of a chiral transition metal catalyst (e.g., based on palladium, iridium, or copper) to introduce a third carbon substituent at the C1 position, thereby constructing the quaternary stereocenter with high enantioselectivity. nih.govorganic-chemistry.org The choice of chiral ligand is crucial for inducing asymmetry and controlling the facial selectivity of the alkylation.

| Substrate | Reagent | Proposed Catalyst Type | Potential Product | Key Challenge |

|---|---|---|---|---|

| This compound (as a pre-formed enolate) | Allyl Acetate (B1210297) | Chiral Palladium-Phosphine Complex | 1-Allyl-1-formylcyclohexan-2-one | Regioselective formation of the C1-enolate over the C6-enolate. |

Synthesis of Spiro-chroman Structures

Spiro-chroman motifs are prevalent in various natural products and pharmacologically active compounds. This compound is a suitable precursor for the asymmetric synthesis of spiro[cyclohexane-1,2'-chroman] structures through organocatalytic cascade reactions.

A scientifically sound and plausible strategy involves the reaction of this compound with substituted catechol or other 1,2-dihydroxybenzene derivatives. This transformation can be envisioned as a one-pot, three-step cascade catalyzed by a chiral amine:

Knoevenagel Condensation: The aldehyde functionality of this compound condenses with a reactive methylene (B1212753) compound (often used as an activator, or the phenol (B47542) itself under certain conditions) to form a cyclohexylidene intermediate.

Intramolecular Oxa-Michael Addition: One of the phenolic hydroxyl groups attacks the enone system of the cyclohexanone ring in a 1,4-conjugate addition (oxa-Michael addition). This step forms the chroman ether linkage and sets the spirocyclic core.

Hemiketalization/Cyclization: The second phenolic hydroxyl group can then attack the ketone carbonyl to complete the formation of the spiro-chroman structure.

The stereochemical outcome of this cascade is controlled by the chiral organocatalyst, which activates the substrate via enamine or iminium ion formation and directs the nucleophilic attack to a specific face of the molecule, resulting in high enantioselectivity. Bifunctional catalysts, such as those derived from cinchona alkaloids which contain both a basic amine and a hydrogen-bond-donating group (e.g., thiourea), are particularly effective in orchestrating such complex cascade reactions. nih.gov

| Reactant A | Reactant B | Proposed Catalyst | Reaction Type | Product Core Structure |

|---|---|---|---|---|

| This compound | Catechol (1,2-dihydroxybenzene) | Chiral Primary or Secondary Amine (e.g., Prolinol derivative) | Condensation / Intramolecular Oxa-Michael Addition | Spiro[cyclohexane-1,2'-chroman] |

Role in Green Chemistry Methodologies for Asymmetric Synthesis

The synthetic applications of this compound are closely aligned with the principles of green chemistry, primarily through the use of organocatalysis. Organocatalysis is a cornerstone of sustainable chemistry because it avoids the use of often toxic, expensive, and difficult-to-remove heavy or precious metals that are common in traditional catalysis. nih.govrsc.org

The methodologies described above, such as the domino synthesis of 4-oxocyclohexanecarbaldehydes and the cascade synthesis of spiro-chromans, exemplify several green chemistry principles:

Atom Economy and Step Efficiency: Cascade reactions combine multiple synthetic steps into a single operation without isolating intermediates. This reduces the consumption of solvents, energy for purification, and the generation of chemical waste.

Use of Safer Catalysts: The catalysts employed are small organic molecules (e.g., derived from natural amino acids like proline or alkaloids like quinine), which are generally less toxic and more environmentally benign than their metal-based counterparts. nih.govrsc.org

Energy Efficiency: Many organocatalytic reactions can be performed under mild conditions, often at room temperature, which reduces energy consumption compared to reactions requiring high temperatures.

By enabling complex molecular constructions through efficient, metal-free catalytic processes, the use of this compound as a building block in asymmetric synthesis represents a practical application of green chemistry principles to produce valuable chiral molecules.

Medicinal Chemistry and Biological Activity Investigations

Building Block for Bioactive Compounds

2-Oxocyclohexanecarbaldehyde serves as a versatile building block in the synthesis of a wide array of more complex molecules, some of which exhibit significant biological activity. smolecule.com Its bifunctional nature, possessing both a ketone and an aldehyde group, allows for a variety of chemical transformations. smolecule.com This reactivity is leveraged in the creation of substituted cyclohexanes and various heterocyclic compounds. smolecule.com

The compound's utility as a precursor is particularly notable in the field of medicinal chemistry for the development of novel pharmaceuticals. smolecule.com For instance, it is a key starting material for synthesizing complex organic molecules that can be investigated for their therapeutic potential. Its structural framework can be incorporated into larger molecules, aiming to produce compounds with desired biological properties. smolecule.com The reactivity of its carbonyl groups facilitates reactions such as condensation, aldol (B89426) reactions, and reductive aminations, broadening the scope of accessible molecular architectures. smolecule.com

Potential in Drug Development and Pharmaceutical Intermediates

This compound and its derivatives are actively being explored for their potential in drug development and as crucial pharmaceutical intermediates. smolecule.com The compound's core structure is considered a valuable scaffold in the design of new therapeutic agents. Its significance is highlighted by its role as an intermediate in the synthesis of morpholine (B109124), a heterocyclic compound found in numerous approved drugs. smolecule.com

Research has indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them attractive candidates for further investigation in these therapeutic areas. smolecule.com The ability to readily modify its structure allows medicinal chemists to synthesize a library of related compounds for biological screening, a common practice in the early stages of drug discovery.

Synthesis of Morpholine Derivatives as Pharmaceutical Intermediates

A significant application of this compound in medicinal chemistry is its use in the synthesis of morpholine and its derivatives. biosynth.com Morpholine is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms and is considered an important pharmacophore in drug design. e3s-conferences.org The synthesis of morpholine derivatives is a key area of research as these compounds often serve as intermediates in the production of a wide range of pharmaceuticals. biosynth.come3s-conferences.org

The reactivity of this compound with amines is a key step in forming the morpholine ring structure. biosynth.com This reaction underscores the compound's value as a starting material for creating these important pharmaceutical building blocks. biosynth.com The resulting morpholine derivatives can then be further modified to produce final drug candidates with diverse therapeutic applications. e3s-conferences.org

Antibacterial and Antifungal Properties of Derivatives

Derivatives of this compound have demonstrated notable antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, some have been found to be effective against pathogens like Staphylococcus aureus and Escherichia coli.

In addition to antibacterial properties, some derivatives also show promise as antifungal agents. The structural modifications made to the parent compound can enhance its potency against specific fungal strains. For instance, thioacetal derivatives have been suggested to disrupt fungal cell walls. The evaluation of these antimicrobial properties is often conducted using methods like the agar (B569324) well diffusion assay to determine the minimum inhibitory concentration (MIC) against various microorganisms. researchgate.netmedwinpublishers.com

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies involve systematically modifying the chemical structure of the parent compound and evaluating how these changes affect its biological efficacy. For instance, in the context of antimicrobial activity, SAR studies can help identify which functional groups or structural modifications lead to enhanced potency against specific bacteria or fungi.

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to correlate substituent effects with antimicrobial activity. For example, adding electron-withdrawing groups to the cyclohexane (B81311) ring or introducing specific substituents like chloro-phenyl groups has been shown to enhance the binding of derivatives to biological targets. These studies provide valuable insights for the rational design of more effective therapeutic agents.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of this compound and its derivatives is attributed to their ability to interact with various biological targets, such as enzymes and receptors. The electrophilic nature of the carbonyl groups, particularly the aldehyde, allows for nucleophilic attack, which can lead to the formation of covalent bonds with biological macromolecules. This reactivity is a key aspect of its mechanism of action.

Docking studies are often used to model the interactions between these compounds and their biological targets. For example, derivatives have been modeled to bind to enzymes like bacterial dihydrofolate reductase. The ability of these compounds to interact with specific targets can lead to the inhibition of essential biological pathways in pathogens or diseased cells, forming the basis of their therapeutic potential.

Applications in the Synthesis of Heterocyclic Compounds with Biological Activity

This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds that exhibit biological activity. mdpi.comnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. mdpi.com

The reactivity of this compound allows for its use in various cyclization reactions to form different heterocyclic systems. For example, it can be used to synthesize spiro-chroman structures through organocatalytic cascade reactions. mdpi.com These complex heterocyclic frameworks are often found in biologically active natural products and synthetic compounds, highlighting the importance of this compound as a starting material in the development of new therapeutic agents. mdpi.comchim.it

Advanced Analytical and Computational Studies

Spectroscopic Characterization of Reaction Intermediates and Products

The structural elucidation of 2-oxocyclohexanecarbaldehyde and its reaction products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a distinct singlet in the downfield region of δ 9.8–10.2 ppm. The protons on the cyclohexane (B81311) ring give rise to a series of multiplets, while the alpha-hydrogens adjacent to the ketone are generally observed between δ 2.1–2.5 ppm.

¹³C NMR spectroscopy is instrumental in confirming the presence of the two carbonyl functionalities. The ketone carbonyl carbon resonates at approximately 205 ppm, while the aldehyde carbonyl carbon appears at around 195 ppm. The remaining carbons of the cyclohexane ring are observed in the upfield region.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the compound and its derivatives. Using electrospray ionization in positive mode (ESI+), this compound typically shows a protonated molecular ion peak [M+H]⁺ at an m/z of 127.1. The exact mass can be determined with high-resolution mass spectrometry, providing a value of 126.068079557 Da. nih.gov Common fragmentation patterns include the loss of carbon monoxide (CO, 28 Da) and water (H₂O, 18 Da).

Infrared (IR) Spectroscopy complements NMR and MS data by identifying characteristic functional groups. The IR spectrum of this compound displays strong absorption bands around 1720 cm⁻¹ and 1715 cm⁻¹, corresponding to the C=O stretching vibrations of the ketone and aldehyde, respectively. A characteristic C-H stretching band for the aldehyde group is also observed at approximately 2820 cm⁻¹.

The following table summarizes the key spectroscopic data for this compound:

| Spectroscopic Technique | Feature | Typical Chemical Shift/Value |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8–10.2 ppm |

| Ketone α-Protons | δ 2.1–2.5 ppm | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~205 ppm |

| Aldehyde Carbonyl (CHO) | ~195 ppm | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 127.1 |

| IR Spectroscopy | Ketone C=O Stretch | ~1720 cm⁻¹ |

| Aldehyde C=O Stretch | ~1715 cm⁻¹ | |

| Aldehyde C-H Stretch | ~2820 cm⁻¹ |

Chromatographic Techniques for Purity Validation

The purity of this compound and the separation of its reaction products are commonly assessed using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. It is particularly useful for validating the purity of this compound and for identifying byproducts in synthesis reactions. The gas chromatogram provides information on the number of components in a sample, while the mass spectrometer provides structural information for each component.

High-Performance Liquid Chromatography (HPLC) is another essential tool for purity assessment and for monitoring the progress of reactions involving this compound. Reversed-phase HPLC, often using a C18 column with a gradient of acetonitrile (B52724) and water, is a common method for analysis. fujifilm.com A UV detector can be used to quantify the compound, and when coupled with a mass spectrometer (LC-MS), it allows for the identification of non-volatile intermediates and products. researchgate.net For chiral separations of derivatives of this compound, chiral HPLC columns are employed to determine enantiomeric excess (ee). rsc.org

A typical HPLC method for purity validation might involve the following parameters:

| HPLC Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient fujifilm.com |

| Detector | UV or Photodiode Array (PDA) fujifilm.com |

| Column Temperature | e.g., 40°C fujifilm.com |

Computational Chemistry Approaches

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of reactions involving this compound. DFT calculations can provide insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally. chim.it

For instance, DFT studies have been used to elucidate the mechanism of asymmetric intramolecular nucleophilic substitutions and the addition of arylboronic acids to coumarin (B35378) substrates derived from related compounds. chim.it In the context of organocatalyzed reactions, DFT can help to understand the role of catalysts, such as thiourea-based organocatalysts, in controlling stereochemistry. semanticscholar.org These calculations can model the hydrogen bonding interactions between the catalyst and the substrate, which are crucial for achieving high enantioselectivity. semanticscholar.org Furthermore, DFT has been employed to study the mechanism of gold(I)-catalyzed reactions, such as the tandem oxycyclization/[4+2] cycloaddition of related alkynyl diketones. acs.orgnih.gov

Modeling of Reactivity and Selectivity

Computational models are also used to predict the reactivity and selectivity of this compound in various reactions. The presence of two distinct carbonyl groups, an aldehyde and a ketone, presents a challenge in chemoselectivity. Computational models have shown that the aldehyde's carbonyl carbon has a larger partial positive charge compared to the ketone's, making it more susceptible to nucleophilic attack. smolecule.com

These models can also explain the steric and electronic factors that govern selectivity. For example, in proline-catalyzed aldol (B89426) reactions, the aldehyde typically acts as the electrophile while the ketone remains unreactive unless activated by a strong base. smolecule.com Modeling can help predict how substituents on the cyclohexane ring will influence the conformational preferences of the molecule and, consequently, the stereochemical outcome of a reaction.

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of reactions involving this compound. These studies are crucial for understanding reaction mechanisms and for optimizing reaction conditions.

Kinetic studies have demonstrated the preferential reactivity of the aldehyde group over the ketone group in nucleophilic additions. For example, the reaction with hydroxylamine (B1172632) and sodium borohydride (B1222165) proceeds significantly faster at the aldehyde position. smolecule.com

| Nucleophile | Aldehyde Rate (k, M⁻¹s⁻¹) | Ketone Rate (k, M⁻¹s⁻¹) |

| Hydroxylamine | 2.4 × 10⁻³ | 5.6 × 10⁻⁵ |

| Sodium Borohydride | 1.8 × 10⁻² | 3.2 × 10⁻⁴ |

Table adapted from kinetic studies comparing nucleophilic addition rates. smolecule.com

Thermodynamic control versus kinetic control can lead to different products. For example, in reactions with Grignard reagents, C-addition to the carbonyls is favored at low temperatures (kinetic control), while at higher temperatures, other pathways may become more significant. In some cycloaddition reactions, the kinetically formed product may rearrange to a more thermodynamically stable isomer. researchgate.net The study of how reaction conditions such as temperature and reactant ratios affect product distribution is essential for achieving the desired outcome.

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enhanced Stereocontrol

The asymmetric synthesis of complex molecules using 2-oxocyclohexanecarbaldehyde as a starting material is a significant area of research. Organocatalysis has emerged as a powerful tool in this context, with studies demonstrating its utility in cascade reactions involving Michael additions. researchgate.net Future research is poised to expand upon these foundations by exploring novel catalytic systems for even greater stereocontrol.

A particularly promising avenue lies in the development and application of advanced organocatalysts. Thiourea-based bifunctional catalysts, for instance, have shown considerable success in promoting asymmetric Michael-acetylation-cascade reactions with derivatives of this compound, leading to the formation of complex spiro-structures. mdpi.comnih.gov Future work could focus on designing new generations of these catalysts, including polymer-supported versions, to enhance their efficacy, recyclability, and application in synthesizing a broader range of chiral molecules. semanticscholar.org The exploration of novel chiral primary-secondary amine catalysts, in combination with co-catalysts, also presents an opportunity to control the stereochemical outcome of domino reactions. rsc.org

| Catalyst Type | Reaction | Key Findings |

| Thiourea-tertiary-amine Organocatalyst | Asymmetric domino Michael-acetalization | High diastereoselectivity and enantioselectivity (>99% ee) in the synthesis of spiro-dihydrocoumarins. researchgate.netrsc.orgresearchgate.net |

| Polymer-supported Squaramides | Oxa-Michael-nitro-Michael reaction | Good yields and high stereoselectivity, with the potential for catalyst recycling. semanticscholar.org |

| Chiral Diamine/Tin(II) Oxide | Asymmetric Aldol (B89426) Reactions | Effective for the synthesis of disubstituted 4-oxocyclohexanecarbaldehydes. |

Applications in Materials Science

While extensively studied in organic synthesis, the application of this compound in materials science remains a relatively underexplored frontier. Its derivative, 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde, has been noted as a precursor for the synthesis of polymers, suggesting a potential role for the parent compound in this field.

Future research could investigate the polymerization of this compound or its derivatives to create novel polymers with unique properties. The presence of two reactive carbonyl groups could allow for the formation of cross-linked polymers or functional materials. Potential research directions include:

Synthesis of polyesters or polyacetals: Leveraging the aldehyde and ketone functionalities to create new polymer backbones.

Development of functional resins: Incorporating the cyclohexyl scaffold into resin materials for coatings or composites.

Creation of responsive materials: Designing polymers that can change their properties in response to external stimuli, taking advantage of the reactivity of the carbonyl groups.

Development of New Derivatization Strategies

The reactivity of this compound's aldehyde and ketone groups allows for a multitude of chemical transformations. Its use as an intermediate in the synthesis of complex organic molecules and bioactive compounds is well-established. Future research will likely focus on developing new and more efficient derivatization strategies to access a wider range of molecular architectures.

Key areas for exploration include:

Domino and Cascade Reactions: Designing novel one-pot reactions that leverage the dual reactivity of the molecule to rapidly build molecular complexity. rsc.org Examples include domino Michael-acetalization-Henry reactions. researchgate.net

Multicomponent Reactions: Utilizing this compound in multicomponent reactions to synthesize diverse heterocyclic and carbocyclic scaffolds.

Selective Functionalization: Developing methods to selectively react one carbonyl group while leaving the other intact, allowing for stepwise and controlled derivatization. This can be influenced by reaction conditions and the choice of reagents.

Synthesis of Heterocycles: Expanding its use in the synthesis of various nitrogen-containing heterocycles through condensation reactions with amines and other nucleophiles. researchgate.net

| Reaction Type | Reagents | Product Type |

| Oxidation | Strong oxidizing agents | Cyclohexanecarboxylic acid |

| Reduction | Reducing agents | Cyclohexanol (B46403) or cyclohexanemethanol (B47985) |

| Reaction with Primary Amines | Primary amines | Isomeric substitution products |

| Michael Addition | Various nucleophiles | Functionalized cyclohexanes |

| Reaction with Hydroxylamine (B1172632) | Hydroxylamine, followed by dehydration | 2-Oxocyclohexanecarbonitrile (B1296243) |

Exploration of Broader Biological Activities and Targets

Derivatives of this compound have shown promise for their biological activities, including antibacterial and antifungal properties. For instance, certain derivatives have demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, computational studies have suggested that derivatives could bind to targets like bacterial dihydrofolate reductase.

Future research should aim to:

Screen for a Wider Range of Biological Activities: Systematically evaluate libraries of this compound derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels.

Identify Specific Molecular Targets: For derivatives that show significant biological activity, detailed mechanistic studies should be undertaken to identify their precise molecular targets and modes of action. For example, derivatives of the related compound 2-oxocyclohexanecarbonitrile have been investigated as inhibitors of the Raf/MEK/MAPK signaling pathway, which is crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies: Synthesize and test a systematic series of derivatives to establish clear structure-activity relationships, which will guide the design of more potent and selective compounds. This can be facilitated by computational modeling.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly embracing enabling technologies like flow chemistry and automated synthesis to accelerate discovery and improve process efficiency. The application of these technologies to the synthesis and derivatization of this compound presents a significant opportunity.